molecular formula C22H23N5O2 B2538858 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 727391-40-4

7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2538858
CAS No.: 727391-40-4
M. Wt: 389.459
InChI Key: VGJMUOJJCABGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a 4-ethoxyphenyl substituent at position 7, a methyl group at position 5, and an o-tolylamide moiety at position 6. The ethoxy group at the para position of the phenyl ring and the ortho-methyl substitution on the amide nitrogen distinguish it from structurally related compounds.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-29-17-11-9-16(10-12-17)20-19(15(3)25-22-23-13-24-27(20)22)21(28)26-18-8-6-5-7-14(18)2/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJMUOJJCABGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidines have shown significant anti-seizure effects, suggesting that this compound may also have potential neurological applications.

Biological Activity

The compound 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 727391-40-4) is a member of the triazolopyrimidine family, which has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological properties of this compound, highlighting its relevance in medicinal chemistry.

The molecular formula of the compound is C22H23N5O2C_{22}H_{23}N_{5}O_{2}, with a molecular weight of 389.4 g/mol. The structure features a triazole ring fused to a pyrimidine, which is common in many bioactive compounds.

PropertyValue
Molecular FormulaC22H23N5O2
Molecular Weight389.4 g/mol
CAS Number727391-40-4

Antimicrobial Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, hybrid compounds similar to our target compound have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 21.25 μM . While specific data on the target compound's antimicrobial efficacy is limited, its structural similarity suggests potential activity against various bacterial strains.

Anticancer Activity

Triazole derivatives have been reported to possess anticancer properties. A related study demonstrated that certain triazolethiones exhibited cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 6.2 μM to 43.4 μM . These findings imply that our compound may similarly affect cancer cell proliferation due to its structural characteristics.

The mechanism of action for triazole-based compounds often involves inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. In silico studies suggest that compounds similar to the target may interact with enzymes such as DprE1, which is vital for Mycobacterium tuberculosis metabolism . Further experimental validation would be necessary to confirm these interactions for our specific compound.

Synthesis and Evaluation

In a recent synthesis study involving hybrid compounds, various analogs were evaluated for their biological activity. Compounds with structural similarities to our target were synthesized and screened for their antibacterial and antifungal properties . The results indicated that modifications in the phenyl and triazole rings significantly influenced biological activities.

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on Vero cells revealed that many triazole derivatives exhibited minimal cytotoxicity at concentrations exceeding 375 μM . This suggests a favorable safety profile for further development.

Scientific Research Applications

Biological Activities

The biological activities of 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been investigated primarily in the context of its anti-cancer properties. Similar compounds have shown promising results against various cancer cell lines:

  • Antitumor Activity : Compounds with a triazolo-pyrimidine structure have been reported to exhibit potent inhibitory effects on cancer cell proliferation. For instance, studies on related structures have demonstrated significant cytotoxicity against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines using MTT assays .
  • Mechanisms of Action : The mechanisms often involve inducing apoptosis through caspase-dependent pathways and cell cycle arrest by modulating proteins such as p21 .

Pharmaceutical Development

The compound's structural features suggest potential applications in drug development:

  • Anticancer Agents : Due to its demonstrated cytotoxicity against cancer cells.
  • Anti-inflammatory Agents : Compounds with similar structures have been evaluated for their anti-inflammatory properties through molecular docking studies targeting enzymes like 5-lipoxygenase .

Agricultural Chemistry

While primarily studied for medicinal applications, derivatives of triazolo-pyrimidines may also find utility in agricultural settings:

  • Pesticides or Herbicides : The bioactive nature of these compounds could be explored for developing new agrochemicals aimed at pest control or plant growth regulation.

Case Studies

StudyCompoundFindings
Triazolo-pyrimidine derivativesDemonstrated significant anti-cancer activity against A-549 and HepG-2 cell lines.
Ethyl 7-Methyl-1-(4-nitrophenyl) derivativesShowed high potency compared to standard drugs like Cisplatin in inhibiting tumor growth.
Molecular docking studiesSuggested potential as a 5-lipoxygenase inhibitor for anti-inflammatory applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key comparisons with analogs (Table 1):

Compound Name Substituents (Position 7) Amide Group Melting Point (°C) Yield (%) Key References
7-(4-Ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Target) 4-Ethoxyphenyl N-(o-tolyl) Not reported ~90*
7-(2-Methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-Methoxyphenyl N-(o-tolyl) Not reported Not reported
7-(4-Ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 4-Ethoxy-3-methoxyphenyl N-(4-fluorophenyl) Not reported Not reported
2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5j) 3,4,5-Trimethoxyphenyl N-(4-nitrophenyl) 319.9–320.8 43
2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Cpd 1) 4-Isopropylphenyl N-(benzylthio) Not reported 80

*Inferred from similar synthesis methods in .

Key Observations :

  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 5j) correlate with higher melting points (>300°C) compared to alkoxy-substituted analogs .

Critical Analysis of Substituent Influence

  • Para-Ethoxy vs. Meta/Ortho-Substituents : The 4-ethoxyphenyl group in the target compound likely induces steric and electronic effects distinct from 2-methoxy () or 3,4,5-trimethoxy () analogs. Para substitution may favor planar interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

  • Methodology : Use a multicomponent reaction involving aldehydes, 3-amino-1,2,4-triazole, and ethyl cyanoacetate derivatives. Catalyze the reaction with 4,4’-trimethylenedipiperidine (TMDP) under green solvent conditions (water/ethanol, 1:1 v/v) at reflux (65–100°C). TMDP acts as a Lewis base and hydrogen-bonding catalyst, enabling high yields (up to 92%) and recyclability .
  • Key Considerations : Avoid piperidine due to toxicity and regulatory issues; TMDP offers safer handling and reduced flammability .

Q. How can structural characterization of this compound be performed to confirm its purity and conformation?

  • Methodology :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) to verify substituent positions and hydrogen environments .
  • X-ray Crystallography : Analyze single crystals grown via slow evaporation (e.g., ethyl acetate/ethanol) to determine bond angles, dihedral angles, and puckering of the pyrimidine ring .
  • Elemental Analysis : Validate molecular formula using microanalysis (e.g., Perkin-Elmer 240-B analyzer) .

Q. What solvent systems are suitable for recrystallization to achieve high-purity yields?

  • Methodology : Recrystallize crude products from ethanol or ethanol/DMF mixtures (3:2 v/v) under controlled cooling. Ethanol effectively removes impurities while preserving thermal stability of the triazolo-pyrimidine core .

Advanced Research Questions

Q. How can computational methods streamline reaction design and condition optimization for derivatives of this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states.
  • Information Science : Apply machine learning to experimental datasets (e.g., solvent ratios, catalyst loadings) to predict optimal conditions. ICReDD’s integrated computational-experimental framework reduces trial-and-error approaches by >50% .
    • Example : Screen TMDP’s recyclability efficiency using molecular dynamics simulations to assess catalyst degradation .

Q. What strategies resolve contradictions in catalytic efficiency data between TMDP and traditional bases like piperidine?

  • Methodology :

  • Comparative Kinetic Studies : Measure reaction rates under identical conditions (solvent, temperature) to isolate base-specific effects.
  • Thermogravimetric Analysis (TGA) : Assess TMDP’s thermal stability (reported up to 200°C) to rule out decomposition artifacts .
  • Toxicity Profiling : Use in silico tools (e.g., ProTox-II) to quantify TMDP’s lower cytotoxicity (LD50_{50} >500 mg/kg) vs. piperidine (LD50_{50} ~30 mg/kg) .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be predicted for this compound?

  • Methodology :

  • Docking Studies : Model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict metabolism.
  • ADMET Prediction : Use software like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and aqueous solubility.
  • In Vitro Assays : Validate predictions with hepatic microsome stability tests .

Q. What experimental approaches validate the biological activity of this compound against specific therapeutic targets?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based protocols (e.g., ATP-competitive binding).
  • Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to quantify IC50_{50} values.
  • Structural Analog Comparison : Benchmark against pyrazolo[1,5-a]pyrimidine derivatives with known activity (e.g., antitumor or antimicrobial) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for TMDP-catalyzed syntheses?

  • Methodology :

  • Parameter Sensitivity Testing : Vary TMDP loading (5–15 mol%) and solvent ratios (water:ethanol from 1:1 to 1:3) to identify yield-limiting factors.
  • Cross-Lab Validation : Replicate protocols using standardized equipment (e.g., Büchi B-545 melting point apparatus) to minimize instrumental bias .

Q. Why do crystallographic data sometimes show deviations in pyrimidine ring puckering?

  • Methodology :

  • Conformational Analysis : Compare X-ray data with NMR-derived NOE correlations to assess dynamic flexibility in solution vs. solid state.
  • Temperature-Dependent Crystallization : Grow crystals at 25°C vs. 4°C to evaluate temperature-induced conformational changes .

Tables

Key Physicochemical Properties
Molecular Formula
Molecular Weight
Melting Point
Solubility
Synthetic Optimization Parameters
Catalyst
Solvent
Temperature
Yield Range

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.